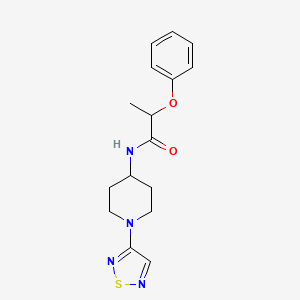

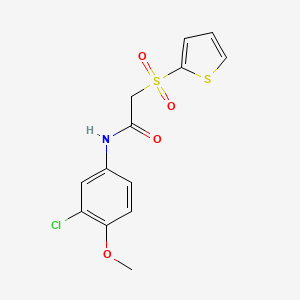

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-phenoxypropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-phenoxypropanamide is a chemical compound that likely exhibits significant biological activity due to the presence of thiadiazole and piperidine rings. These functional groups are common in molecules with medicinal properties, suggesting potential applications in drug development.

Synthesis Analysis

The synthesis of compounds related to thiadiazoles involves various strategies, including the reaction of thioamides with electrophilic reagents or oxidative dimerization processes. These methods can produce thiadiazoles with diverse substitutions, which are crucial for the compound's biological activity (Takikawa et al., 1985).

Molecular Structure Analysis

The molecular interaction studies, including conformational analysis and molecular docking, offer insights into how such compounds might interact with biological targets. For example, the conformational flexibility of piperidine and thiadiazole rings can significantly influence the binding affinity to receptors or enzymes (Shim et al., 2002).

Applications De Recherche Scientifique

Synthesis and Biological Activities

- Thiadiazole derivatives have been synthesized and evaluated for their anticonvulsant activity, showing potent effects without neurotoxicity at high doses. This highlights the potential of thiadiazole compounds in treating seizure disorders (Harish et al., 2014).

- Compounds incorporating thiadiazole and piperazine moieties have been synthesized and assessed for antimicrobial activity, demonstrating good activity against resistant bacteria strains. This suggests a promising route for developing new antimicrobial agents (Anuse et al., 2019).

- Novel scaffolds combining thiadiazole with piperidine, piperazine, and other moieties were synthesized from stearic acid, showcasing antimicrobial activities. This approach provides insights into the design of biologically active compounds with potential applications in healthcare (Abdelmajeid et al., 2017).

Anticancer Applications

- 1,3,4-Thiadiazole derivatives with piperazinyl-linked benzamidine substituents exhibited significant antileishmanial activity, with some compounds showing low toxicity and high selectivity indices. This points to the therapeutic potential of thiadiazole derivatives in treating leishmaniasis (Tahghighi et al., 2011).

Electrochemical Applications

- A thiadiazole compound was utilized as a selective sensing material in a PVC membrane electrode for the direct determination of trace amounts of chromium, demonstrating high sensitivity and selectivity. This application is crucial for environmental monitoring and analysis (Hajiaghababaei et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

2-phenoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S/c1-12(22-14-5-3-2-4-6-14)16(21)18-13-7-9-20(10-8-13)15-11-17-23-19-15/h2-6,11-13H,7-10H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEMIZZXFYTKOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCN(CC1)C2=NSN=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-phenoxypropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Chlorobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2488278.png)

![Ethyl 4-[[7-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2488282.png)

![1,3-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2488284.png)

![(1S)-1-[3-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2488290.png)

![2-[[(3alpha,5beta,6beta,7alpha)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonicacid,monosodiumsalt](/img/structure/B2488291.png)

![6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2488293.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2488298.png)

![4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2488300.png)